N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride
Description
This compound is a hydrochloride salt featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted at the 3R position with a 2-(1-methylindol-3-yl)-2-oxoacetamide moiety. The quinuclidine scaffold is a rigid bicyclic amine known for enhancing receptor binding affinity and selectivity, particularly in neurological and gastrointestinal targets . The oxoacetamide linker may influence pharmacokinetic properties, such as metabolic stability and solubility, while the hydrochloride salt enhances aqueous solubility for therapeutic delivery .
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21;/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCYXITJPBOHX-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N[C@H]3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride typically involves multi-step organic reactions. The initial steps often include the formation of the bicyclic structure, followed by the introduction of the indole moiety through various coupling reactions. Reaction conditions such as temperature, solvent, and catalysts play crucial roles in achieving high yields and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound requires optimization of reaction parameters to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis machines, and advanced purification techniques to meet the high demand and stringent quality requirements.
Chemical Reactions Analysis
Types of Reactions: : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical in determining the reaction's outcome.
Major Products: : The primary products formed from these reactions depend on the type of modification being performed. For instance, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups onto the molecule, enhancing its versatility.
Scientific Research Applications
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: : It serves as a valuable intermediate for synthesizing complex molecules, aiding in the development of new materials and catalysts.
Biology: : The compound's unique structure allows it to interact with biological molecules, making it a useful tool in studying biochemical pathways and cellular processes.
Medicine: : It shows potential in pharmaceutical research, particularly in the design of novel drugs targeting specific receptors or enzymes.
Industry: : The compound's properties are leveraged in developing advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound's ability to bind to these targets is attributed to its unique structural features, which allow precise interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, pharmacological targets, and key distinctions:
Key Findings from Comparative Analysis
Structural Variations and Receptor Specificity :
- The target compound ’s 1-methylindole group aligns with serotonin-like ligands, contrasting with PNU-282987’s chlorobenzamide (nAChR agonist) and Arazasetronum’s benzoxazine (5-HT3 antagonist) .
- Stereochemistry matters: The 3R configuration in the target compound vs. 3S in tropisetron may lead to divergent receptor interactions (e.g., 5-HT3 vs. 5-HT4) .
Predicted pKa (~14.36) of related quinuclidine amides suggests high basicity, favoring salt formation (e.g., HCl) for solubility .
Synthetic Accessibility :
- highlights pentafluorophenyl ester intermediates for amide coupling, a method applicable to the target compound’s synthesis .
- The 1-methylindole moiety may require specialized indole-alkylation steps, adding complexity compared to chlorobenzamide derivatives .
Clinical and Preclinical Relevance: Tropisetron and Arazasetronum are established 5-HT3 antagonists for chemotherapy-induced nausea, suggesting the target compound could be optimized for similar applications .
Biological Activity
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide; hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies that elucidate its efficacy and safety profiles.
The compound has the following chemical characteristics:
- Molecular Formula : C18H21N3O2
- Average Mass : 311.379 g/mol
- Net Charge : 0
- IUPAC Name : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide
Structural Features
The azabicyclo[2.2.2]octane core structure is significant for its interaction with various biological targets, particularly in the central nervous system (CNS). The presence of the indole moiety enhances its pharmacological profile by potentially increasing receptor affinity.
Research indicates that this compound acts primarily as an agonist at the alpha7 neuronal nicotinic acetylcholine receptor (α7 nAChR). Activation of α7 nAChRs is associated with cognitive enhancement and neuroprotective effects, making this compound a candidate for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease .
Pharmacokinetics
Studies have shown that the compound exhibits rapid brain penetration and high oral bioavailability in animal models. For instance, it demonstrated significant efficacy in auditory sensory gating and cognitive performance assessments in rats . The pharmacokinetic profile indicates a favorable distribution and metabolism, which is crucial for CNS-active drugs.
Case Study: Cognitive Enhancement
In a study focusing on cognitive deficits related to schizophrenia, the compound was administered to rodent models. Results indicated improved performance in tasks assessing memory and learning capabilities compared to control groups. The compound's ability to enhance auditory sensory gating was particularly noted, suggesting its potential application in treating schizophrenia-related cognitive impairments .
Table 1: Summary of Efficacy Studies
| Study Reference | Model Used | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Rat | 1 | Improved auditory sensory gating | |
| Mouse | 0.5 | Enhanced memory in novel object recognition | |
| Mouse | 1 | Significant reduction in anxiety-like behavior |
Safety Profile
Initial toxicity assessments indicate no significant cardiotoxicity or hepatotoxicity at therapeutic doses. However, further studies are necessary to fully elucidate the long-term safety profile of this compound.
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s activity is driven by its bicyclic azabicyclo[2.2.2]octane core, which provides rigidity and enhances receptor binding, and the 1-methylindole moiety, which contributes to hydrophobic interactions. Functional groups like the oxoacetamide linker influence solubility and metabolic stability. Substituents on the azabicyclo ring (e.g., methyl, hydroxyl) modulate electronic properties and steric effects, impacting interactions with muscarinic acetylcholine receptors (mAChRs) .
Q. What synthetic strategies are employed to prepare this compound?
Synthesis typically involves coupling the azabicyclo[2.2.2]octane amine with activated 2-(1-methylindol-3-yl)-2-oxoacetic acid derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF, dichloromethane).
- Stereochemical control : Chiral resolution or asymmetric synthesis to retain the (3R) configuration .
- Hydrochloride salt formation : Precipitation or lyophilization from HCl-containing solvents .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms stereochemistry and purity (e.g., H, C, 2D-COSY).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration and solid-state interactions .
- HPLC with chiral columns : Ensures enantiomeric purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize mAChR subtype selectivity?
- Rational design : Introduce substituents based on computational docking (e.g., AutoDock Vina).
- In vitro binding assays : Use radiolabeled ligands (e.g., H-NMS) in CHO-K1 cells expressing human mAChR subtypes .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Case Example : High M affinity in vitro but poor CNS efficacy in rodent models.
- Hypothesis : Poor blood-brain barrier (BBB) penetration due to high polarity.
- Experimental validation :
LogP measurement : Compare experimental vs. calculated values (e.g., shake-flask method).
P-gp efflux assay : Assess transport using MDCK-MDR1 cells.
Pro-drug strategy : Modify the oxoacetamide to ester derivatives for improved BBB permeability .
Q. What experimental designs address metabolic instability in preclinical studies?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).
- Isotope labeling : Use C-labeled compound to track metabolic pathways.
- Structural modifications : Replace labile groups (e.g., methylindole → fluorinated indole) to block CYP450 oxidation .
Q. How to validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for covalent binding to mAChRs, followed by pull-down assays and MS identification .
- PET imaging : Develop F-labeled analogs for real-time receptor occupancy studies in non-human primates .
Data Contradiction Analysis
Q. Conflicting reports on off-target activity at serotonin receptors: How to reconcile?
- Possible causes : Differences in assay conditions (e.g., receptor density, buffer pH).
- Resolution :
Standardized assays : Repeat in identical cell lines (e.g., HEK-293) with controlled expression levels.
Selectivity profiling : Screen against a panel of 50+ GPCRs using β-arrestin recruitment assays .
Molecular dynamics simulations : Identify cross-reactivity due to shared binding motifs .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
